1-((3,4-Dimethoxybenzyl)amino)propan-2-ol
Description
1-((3,4-Dimethoxybenzyl)amino)propan-2-ol is a secondary amine derivative featuring a propan-2-ol backbone substituted with a 3,4-dimethoxybenzyl group. Its molecular formula is C₁₂H₁₉NO₃, with an average molecular weight of 225.28 g/mol (calculated from ).
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methylamino]propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-9(14)7-13-8-10-4-5-11(15-2)12(6-10)16-3/h4-6,9,13-14H,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSXDJLRBJHSGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=CC(=C(C=C1)OC)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501225888 | |
| Record name | 2-Propanol, 1-[[(3,4-dimethoxyphenyl)methyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501225888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
510740-02-0 | |
| Record name | 2-Propanol, 1-[[(3,4-dimethoxyphenyl)methyl]amino]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=510740-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propanol, 1-[[(3,4-dimethoxyphenyl)methyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501225888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3,4-Dimethoxybenzyl)amino)propan-2-ol typically involves the reaction of 3,4-dimethoxybenzylamine with an appropriate epoxide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-((3,4-Dimethoxybenzyl)amino)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce different alcohols or amines .
Scientific Research Applications
1-((3,4-Dimethoxybenzyl)amino)propan-2-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((3,4-Dimethoxybenzyl)amino)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
a) 1-[(3,4-Dichlorobenzyl)amino]-2-propanol ()
- Molecular Formula: C₁₀H₁₃Cl₂NO
- Molecular Weight : 234.12 g/mol
- Key Differences: Replaces methoxy groups with chlorine atoms at the 3,4-positions.
- Synthesis: Not explicitly detailed in the evidence, but halogenated analogs are typically synthesized via nucleophilic substitution or reductive amination (analogous to ).
b) 1-(4-Chlorophenoxy)-3-[(3,4-dichlorobenzyl)(4-methylbenzyl)amino]propan-2-ol (Compound 32, )
- Molecular Formula: C₂₄H₂₃Cl₃NO₂
- Molecular Weight : 480.80 g/mol
- Key Differences: Incorporates a 4-chlorophenoxy group and dual benzyl substituents (3,4-dichloro and 4-methyl).
- Synthesis Yield : 87.3% via epoxide ring-opening ().
Positional Isomerism in Methoxy Substitution
1-((2,3-Dimethoxybenzyl)amino)propan-2-ol ()
- CAS : 626207-91-8
- Molecular Weight : 225.28 g/mol
- Key Differences: Methoxy groups at the 2,3-positions instead of 3,4-.
Compounds with Extended Backbone Modifications
1-((3,4-Dimethoxyphenethyl)amino)-3-(m-tolyloxy)propan-2-ol Hydrochloride ()
- CAS : 42864-78-8
- Molecular Formula: C₂₁H₂₈NO₅Cl
- Key Differences : Replaces the benzyl group with a phenethyl chain and adds an m-tolyloxy group. The extended alkyl chain may enhance membrane permeability, while the tolyloxy group introduces steric bulk.
Pharmacologically Active Analogues
Nadolol ()
- CAS : 42200-33-9
- Structure: A β-blocker with a 1-((tert-butyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol backbone.
- Key Differences : The naphthyloxy and tert-butyl groups confer high β-adrenergic receptor affinity, unlike the dimethoxybenzyl group in the target compound.
Data Tables
Table 2: Pharmacological Relevance
Key Research Findings
Synthetic Accessibility : Epoxide ring-opening reactions (e.g., ) yield propan-2-ol derivatives with >84% efficiency, suggesting robust synthetic routes for analogs .
Substituent Effects : Methoxy groups enhance water solubility compared to chloro substituents but may reduce metabolic stability due to demethylation pathways .
Biological Activity
1-((3,4-Dimethoxybenzyl)amino)propan-2-ol is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, has been studied for various pharmacological effects, including cytotoxicity, enzyme interactions, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of approximately 225.27 g/mol. Its structure includes a dimethoxybenzyl group attached to a propanolamine backbone, which contributes to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. It can function as either a substrate or an inhibitor in enzymatic reactions, influencing various metabolic pathways. The precise mechanisms are still under investigation, but preliminary studies suggest interactions with neurotransmitter systems and potential effects on enzyme activity related to metabolic processes.
Cytotoxicity
Research has indicated that derivatives of this compound exhibit varying levels of cytotoxicity against different cancer cell lines. For example, studies involving K562 cell lines demonstrated that certain derivatives had significant cytotoxic effects with IC50 values comparable to established chemotherapeutics like verapamil .
| Compound | Cell Line | IC50 (μM) | Comparison |
|---|---|---|---|
| 6e | K562 | 0.66 | Similar to verapamil |
| 6h | K562 | 0.65 | Similar to verapamil |
| 7c | K562 | 0.96 | Similar to verapamil |
Enzyme Interaction
The compound's interaction with enzymes is crucial for its biological effects. It has been used in biochemical studies to elucidate enzyme mechanisms and metabolic pathways. The ability of this compound to modulate enzyme activity may pave the way for its use in therapeutic applications targeting metabolic disorders.
Study on Anticancer Activity
A study published in the journal Molecules evaluated the anticancer properties of a series of compounds related to this compound. The findings indicated that certain modifications to the dimethoxybenzyl group enhanced cytotoxicity against cancer cells while maintaining low toxicity in normal cells .
Neuropharmacological Potential
Research has also suggested that compounds similar to this compound may influence neurotransmitter systems, particularly serotonin and dopamine pathways. This suggests potential applications in treating mood disorders and other neuropharmacological conditions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
